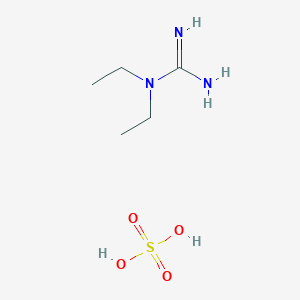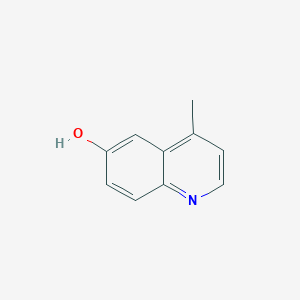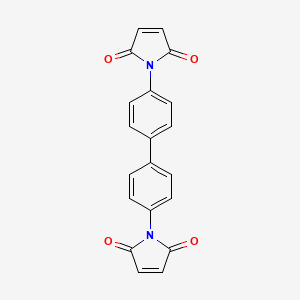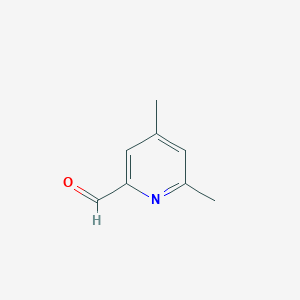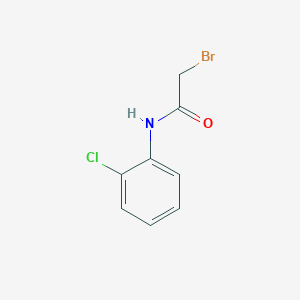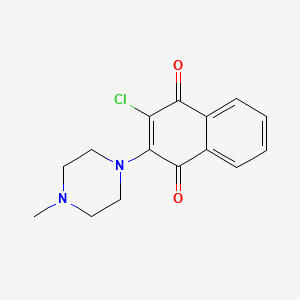
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the InChI code for a similar compound, 3-chloro-2-(4-methyl-1-piperazinyl)phenylamine, is 1S/C11H16ClN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new 1,4-naphtho- and benzoquinone derivatives possessing N-, S-, O-substituted groups were synthesized from 2,3-dichloro-1,4-naphthoquinone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, 2-chloro-3-(4-methylpiperazin-1-yl)pyrazine, is 212.68 .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione has been studied for its potent antifungal and antibacterial activities. A study by Tandon et al. (2010) synthesized various derivatives of 1,4-naphthoquinones, including this compound, and found them to have significant antifungal activity against Trichophyton mentagraphytes, surpassing some clinically prevalent antifungal drugs (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).
Chemosensors for Metal Ions
Gosavi-Mirkute et al. (2017) investigated the application of related naphthoquinone derivatives as chemosensors for transition metal ions. Their findings suggested that these compounds, including variants of 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, exhibit selective recognition and colorimetric responses to certain metal ions like Cu2+ (Gosavi-Mirkute et al., 2017).
Photochemical Properties and Solar Cells
Thionaphthoquinone derivatives, closely related to 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, have been utilized in dye-sensitized solar cells (DSSC). A study by Mahadik et al. (2020) showed these compounds, used as photosensitizers, significantly affect the charge transport and photovoltaic performance in DSSC, presenting a novel application in renewable energy technologies (Mahadik et al., 2020).
Fluorescence Emission Changes by Metal Ions
Jali et al. (2013) explored the fluorescence emission changes in various 1,4-naphthoquinone derivatives, indicating that these compounds, including structures similar to 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, show selective fluorescence responses when interacting with different metal ions (Jali, Masud, & Baruah, 2013).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds with potential biological activities. A study by Mathew et al. (2009) synthesizedamino-substituted 1,4-naphthoquinones, including 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, and evaluated them for antifilarial activity, demonstrating their potential in developing new therapeutic agents (Mathew, Karunan, Srinivasan, & Muthuswamy, 2009).
Crystal Structures and Molecular Interactions
The crystal structures and molecular interactions of derivatives of 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione have been studied to understand their physicochemical properties. Yıldırım et al. (2019) determined the crystal structures of closely related compounds, which could provide insights into the design of more efficient derivatives for various applications (Yıldırım, Yıldız, Bayrak, Şahin, & Tuyun, 2019).
Synthesis of Photoactive Compounds
Naito et al. (1984) explored the photochemical 2+2 cycloaddition of 2-chloro-1,4-naphthoquinone, a structurally similar compound, which opens pathways for synthesizing photoactive compounds with potential applications in various fields, such as organic electronics or photodynamic therapy (Naito, Makita, & Kaneko, 1984).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-17-6-8-18(9-7-17)13-12(16)14(19)10-4-2-3-5-11(10)15(13)20/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNUJEHGUYLPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212456 | |
| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione | |
CAS RN |
6312-48-7 | |
| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)

